molecular formula C14H12N4O4 B2562339 N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 955745-32-1

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2562339
CAS No.: 955745-32-1
M. Wt: 300.274
InChI Key: FEECUAKIXADBBL-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound that features both oxadiazole and isoxazole rings. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group on the phenyl ring can be oxidized to form a hydroxyl group or further to a carboxylic acid.

    Reduction: The oxadiazole and isoxazole rings can be reduced under specific conditions to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole: Shares the oxadiazole ring but lacks the isoxazole ring.

    5-methylisoxazole-3-carboxamide: Contains the isoxazole ring but lacks the oxadiazole ring.

Uniqueness

N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is unique due to the presence of both oxadiazole and isoxazole rings, which may confer a combination of biological activities not seen in compounds with only one of these rings .

Properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O4/c1-8-7-10(18-22-8)12(19)15-14-17-16-13(21-14)9-5-3-4-6-11(9)20-2/h3-7H,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEECUAKIXADBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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